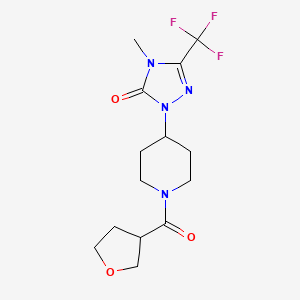

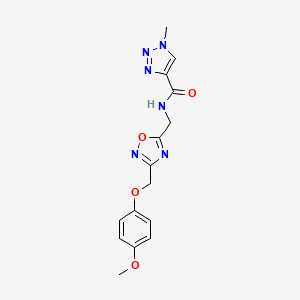

![molecular formula C23H27N3O B2579878 4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one CAS No. 915189-50-3](/img/structure/B2579878.png)

4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

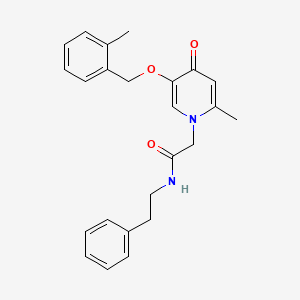

The compound is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a 1,3-benzodiazol-2-yl group, which is a type of benzodiazole, a bicyclic compound consisting of a benzene ring fused to a diazole ring. The presence of the tert-butylphenyl group indicates a phenyl ring substituted with a tert-butyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodiazole and pyrrolidin-2-one groups suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The benzodiazole and pyrrolidin-2-one groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, boiling point, and stability would be determined by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition in Acidic Environments

Ebastine has been evaluated as a novel inhibitor for the corrosion of C-steel in HCl (1.0 M) solution. Through weight loss (WL) and potentiodynamic polarization (PDP) studies, its inhibitory performance was investigated. The inhibition efficacy increases with higher Ebastine concentrations and decreases with rising temperature. The adsorption of Ebastine molecules on the C-steel surface obstructs charge and mass transfer, protecting it against corrosive ions. Surface morphology analysis using SEM and AFM further supports this behavior .

Fine Chemical Intermediates

Ebastine can serve as a valuable intermediate in fine chemical synthesis. For instance, it has been used in the preparation of aryl-substituted indene compounds, where it effectively inhibits the formation of indene double bond isomers .

Organic Light-Emitting Diodes (OLEDs)

Ebastine, when embedded into chitosan thin films, exhibits multifunctional properties. These films are known OLED materials, and their structural studies have revealed interesting insights .

Antihistamine Drug

Ebastine, also known as terfenadine , was previously used as an antihistamine drug for treating allergic rhinitis, allergic dermatological conditions, and other histamine-associated symptoms .

Formation of 1,3-Di-tert-butylbenzene

During irradiation of certain polyolefins containing Ebastine-related compounds, the formation of 1,3-di-tert-butylbenzene occurs. This process involves C–O bond cleavage and contributes to the overall chemical behavior .

Computational Studies and Mechanistic Insights

Density functional theory (DFT) and Monte Carlo (MC) simulations have been employed to examine the adsorption mechanism of Ebastine on the surface of Fe(110). These computational approaches provide valuable insights into its behavior and interactions .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O/c1-23(2,3)18-11-9-16(10-12-18)14-26-20-8-6-5-7-19(20)24-22(26)17-13-21(27)25(4)15-17/h5-12,17H,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSWSYDKQMKANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

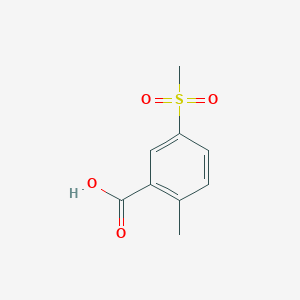

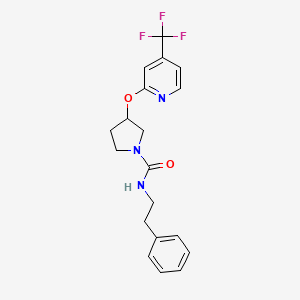

![N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2579800.png)

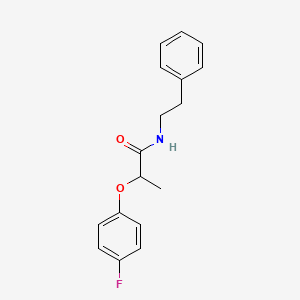

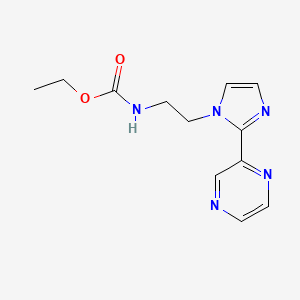

![4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2579808.png)

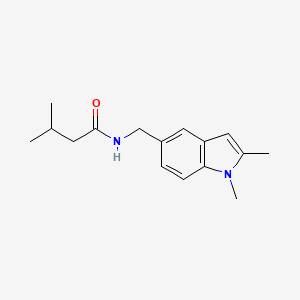

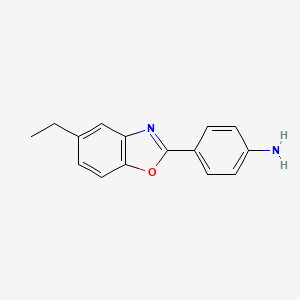

![4-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2579813.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)